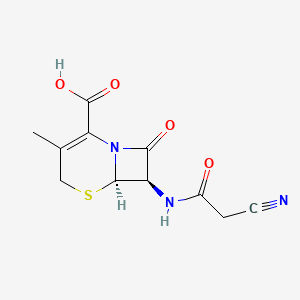
Desacetoxy Cefacetrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desacetoxy Cefacetrile is a derivative of Cefacetrile, a broad-spectrum first-generation cephalosporin antibiotic. Cefacetrile is effective against both Gram-positive and Gram-negative bacterial infections and is primarily used in veterinary medicine for the treatment of mastitis in lactating cows . This compound, as a metabolite of Cefacetrile, retains some of its antibacterial properties and is of interest in various scientific research fields .
Preparation Methods
The synthesis of Desacetoxy Cefacetrile involves the enzymatic deacylation of Cefacetrile. This process typically uses enzymes derived from microorganisms such as Bacillus megaterium . The reaction conditions include an aqueous medium where the enzyme facilitates the removal of the acetyl group from Cefacetrile, resulting in the formation of this compound .
Industrial production methods for this compound are similar to those used for other cephalosporins, involving large-scale fermentation processes followed by enzymatic reactions to achieve the desired compound .
Chemical Reactions Analysis
Desacetoxy Cefacetrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Desacetoxy Cefacetrile has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cephalosporins under various chemical conditions.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the efficacy of new antibacterial agents.
Medicine: this compound is studied for its potential use in developing new antibiotics with improved properties.
Industry: It is used in the development of veterinary medicines and as a reference standard in quality control processes
Mechanism of Action
Desacetoxy Cefacetrile exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the final stages of cell wall synthesis. This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparison with Similar Compounds
Desacetoxy Cefacetrile is similar to other cephalosporins like Cefacetrile, Cephalexin, and Cefadroxil. it is unique in its specific enzymatic deacylation process and its resulting chemical structure.
Similar Compounds
Cefacetrile: The parent compound, used primarily in veterinary medicine.
Cephalexin: Another first-generation cephalosporin with similar antibacterial properties.
Cefadroxil: A first-generation cephalosporin used to treat various bacterial infections.
This compound’s unique structure and properties make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C11H11N3O4S |
|---|---|
Molecular Weight |
281.29 g/mol |
IUPAC Name |
(6R,7R)-7-[(2-cyanoacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H11N3O4S/c1-5-4-19-10-7(13-6(15)2-3-12)9(16)14(10)8(5)11(17)18/h7,10H,2,4H2,1H3,(H,13,15)(H,17,18)/t7-,10-/m1/s1 |
InChI Key |
QBQBMONZPBOWQW-GMSGAONNSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


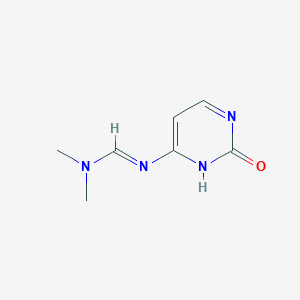
![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester](/img/structure/B13415770.png)
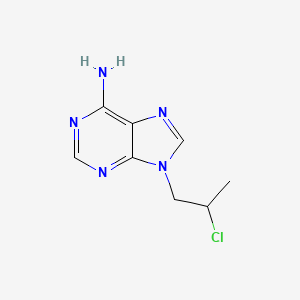
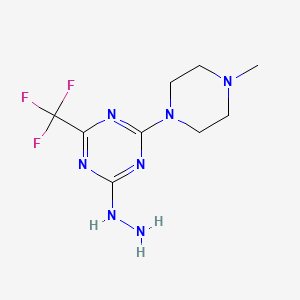
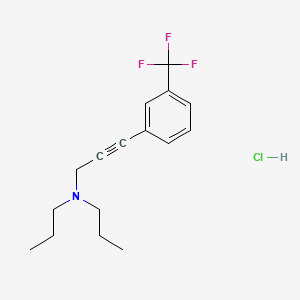
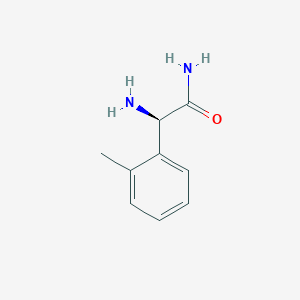
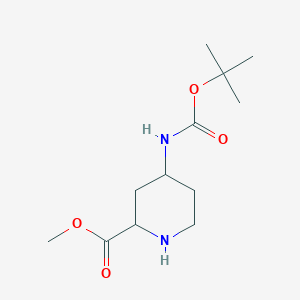
![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)

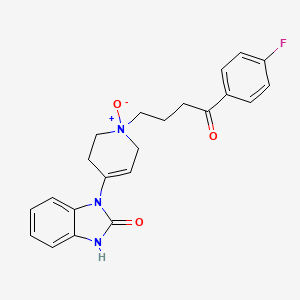
![N-[3-(Trifluoroacetyl)phenyl]formamide](/img/structure/B13415816.png)
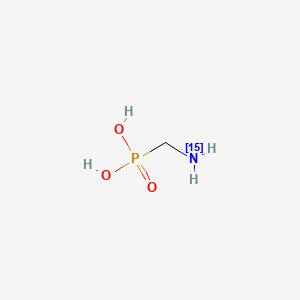
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt](/img/structure/B13415835.png)

